2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt
CAS No.: 66214-47-9
Cat. No.: VC18494958
Molecular Formula: C44H30N8Na4O17S4
Molecular Weight: 1163.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66214-47-9 |
|---|---|
| Molecular Formula | C44H30N8Na4O17S4 |
| Molecular Weight | 1163.0 g/mol |
| IUPAC Name | tetrasodium;4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C44H34N8O17S4.4Na/c1-22-39(44(55)52(51-22)27-7-5-4-6-8-27)48-47-33-21-29(71(59,60)61)16-26-20-36(72(62,63)64)41(43(54)38(26)33)50-46-32-14-10-24(18-35(32)69-3)23-9-13-31(34(17-23)68-2)45-49-40-30-12-11-28(70(56,57)58)15-25(30)19-37(42(40)53)73(65,66)67;;;;/h4-21,39,53-54H,1-3H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 |
| Standard InChI Key | ZPPSKXJGHDUCJN-UHFFFAOYSA-J |
| Canonical SMILES | CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC)S(=O)(=O)[O-])C8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |
Introduction
Structural Characteristics and Molecular Architecture
The compound belongs to the bis-azo naphthalenedisulfonate family, characterized by a central 2,7-naphthalenedisulfonic acid backbone functionalized with multiple azo (-N=N-) linkages. The molecular structure comprises three distinct moieties:
-
Pyrazolone-derived azo group: A 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl substituent at position 5 of the naphthalene ring. This heterocyclic group contributes to the compound’s chromophoric intensity and metal-complexing capabilities .
-
Biphenyl-bridged azo system: A 3,3'-dimethoxy-1,1'-biphenyl unit at position 3, connected via an azo bond to a 2-hydroxy-3,6-disulfo-1-naphthalenyl group. The methoxy (-OCH₃) groups enhance solubility in polar solvents, while the sulfonate (-SO₃⁻) groups ensure aqueous stability .
-
Tetrasodium counterions: Four sodium ions neutralize the sulfonate and hydroxyl groups, rendering the compound water-soluble. This ionic structure facilitates its use in textile dyeing and biological staining .
Table 1: Key Structural Parameters
Synthesis and Industrial Production Pathways
The synthesis involves a multi-step diazotization and coupling sequence, optimized for regioselectivity and yield:
Diazotization of Primary Amines
-
Preparation of diazonium salt: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is treated with nitrous acid (HNO₂) in hydrochloric acid at 0–5°C, forming the diazonium intermediate.
-
Coupling with pyrazolone: The diazonium salt reacts with 3-methyl-1-phenyl-5-pyrazolone under alkaline conditions (pH 8–9), forming the first azo linkage at position 5 .
Biphenyl Azo Bridge Formation
-
Synthesis of 3,3'-dimethoxybiphenyl-4,4'-diamine: 4-Nitroanisole undergoes Ullmann coupling with copper catalyst, followed by reduction to the diamine .
-
Second diazotization: The diamine is diazotized and coupled to 2-hydroxy-3,6-disulfo-1-naphthol, creating the biphenyl-naphthyl azo system .
Final Coupling and Purification
The pyrazolone-azo-naphthalene intermediate reacts with the biphenyl-azo-naphthyl component in a 1:1 molar ratio. The crude product is purified via:
-
Sulfuric acid precipitation: Adjusting H₂SO₄ concentration to 45–60% selectively precipitates the 2,7-disulfonated isomer .
-
Ion exchange chromatography: Removes residual 2,6-naphthalenedisulfonic acid isomers, achieving >95% purity .
Physicochemical Properties and Stability
Solubility and Ionic Behavior
-
Water solubility: >100 g/L at 25°C due to four sulfonate groups and sodium counterions .
-
pH dependence: Stable across pH 2–12; sulfonate groups remain ionized, preventing precipitation .
Spectral Characteristics
-
UV-Vis absorption: λₘₐₐ = 560–580 nm (ε = 25,000–30,000 L·mol⁻¹·cm⁻¹) in aqueous solution, attributed to the extended conjugation .
-
Fluorescence: Weak emission at 620 nm (Φ = 0.03–0.05) due to non-radiative decay from azo groups .
Thermal and Oxidative Stability
Industrial and Biomedical Applications
Textile Dyeing
-
Cotton and silk: Exhaust dyeing at 80–90°C achieves wash-fast coloration. The tetrasodium salt’s solubility prevents aggregation on fibers .
-
Leather staining: Forms stable complexes with Cr³⁺ mordants, producing deep blue hues .
Biological Staining
-
Connective tissue: Selectively binds to collagen and reticulin fibers in histological samples, aided by electrostatic interactions with protonated amino groups .
-
Flow cytometry: Conjugates to antibodies via sulfonate-NHS ester reactions for cell surface marker detection .
Advanced Materials
-
Dye-sensitized solar cells (DSSCs): Functions as a co-sensitizer, broadening light absorption into the near-infrared .
-
pH sensors: Reversible color shift from blue (pH 2) to green (pH 12) due to deprotonation of hydroxyl groups .
Comparative Analysis with Related Azo Dyes
Table 2: Performance Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume